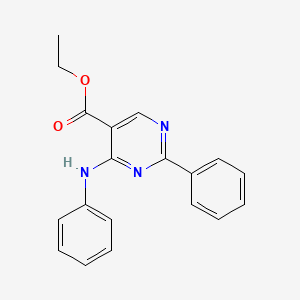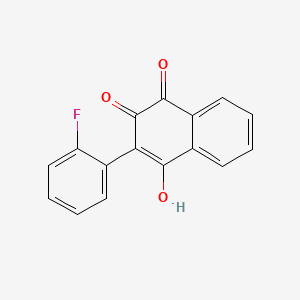![molecular formula C21H16O4 B5649633 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE](/img/structure/B5649633.png)
6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a benzochromenone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-METHOXY-2-(4-METHOXYPHENYL)BENZOBITHIOPHENE: Shares a similar methoxy and phenyl structure but differs in the core ring system.
6-METHOXY-2-(4-METHOXYPHENYL)BENZOTHIOPHENE: Another structurally related compound with a thiophene ring instead of a chromenone core.
Uniqueness
6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE is unique due to its specific chromenone core and the presence of methoxy groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
(3Z)-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-14-8-6-13(7-9-14)12-19-21(22)16-10-11-17(24-2)15-4-3-5-18(25-19)20(15)16/h3-12H,1-2H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJJYYIZBMTFV-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5649558.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5649573.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5649592.png)
![Methyl 4-[[cyclopropylmethyl(propyl)amino]methyl]benzoate](/img/structure/B5649597.png)
![1-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-2-methoxyethanone](/img/structure/B5649605.png)

![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B5649621.png)

![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B5649644.png)
